Origin Patent and Chemical Lineage: Distinguishing KRAS G12C Inhibitor 39 from Clinical‑Stage Analogs
KRAS G12C inhibitor 39 is explicitly identified as compound 494 in WO2019099524A1, a patent filed by Array BioPharma and Mirati Therapeutics—the same entity that developed adagrasib (MRTX849). This establishes that inhibitor 39 emerged from the identical medicinal chemistry optimization campaign that yielded the FDA‑approved clinical candidate, but as a distinct chemical entity with its own structure–activity profile [1]. Unlike commercial tool compounds that are derived from disparate patent families and may possess unrelated scaffold geometries, inhibitor 39 is positioned as a direct SAR comparator within the Mirati/Array program, offering a reference point for evaluating the structural determinants of potency, selectivity, and pharmacokinetic behavior that differentiate adagrasib from other GDP‑state inhibitors [2].
| Evidence Dimension | Patent lineage and chemical scaffold relationship |
|---|---|
| Target Compound Data | WO2019099524A1, compound 494 (C37H43N9O2; CAS 2326522-16-9) |
| Comparator Or Baseline | Adagrasib (MRTX849) — WO2019099524A1 optimization lead; ARS‑1620 — distinct patent family (WO2014152588); AMG‑510 — distinct patent family (WO2018217651) |
| Quantified Difference | Different patent families and distinct chemical series; inhibitor 39 shares the Mirati/Array pyrido‑pyrimidine core scaffold with adagrasib, contrasting with the tetrahydropyridopyrimidine scaffold of ARS‑1620 and the quinazoline‑based core of AMG‑510 |
| Conditions | Chemical structure comparison and patent document analysis |
Why This Matters
For SAR studies and cross‑scaffold potency comparisons, inhibitor 39 provides a defined reference point within the Mirati/Array chemical series, enabling direct evaluation of the structural modifications that culminated in adagrasib versus alternative chemotypes pursued by other developers.
- [1] Blake, J.F., et al. KRAS G12C Inhibitors. Patent WO2019099524A1, compound 494. View Source
- [2] Fell, J.B., et al. Discovery of tetrahydropyridopyrimidines as irreversible covalent inhibitors of KRAS‑G12C. ACS Medicinal Chemistry Letters, 2018, 9(12): 1230–1234. View Source
